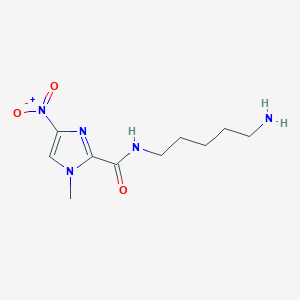
1H-Imidazole-2-carboxamide, N-(5-aminopentyl)-1-methyl-4-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazole-2-carboxamide, N-(5-aminopentyl)-1-methyl-4-nitro- is a synthetic organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole-2-carboxamide, N-(5-aminopentyl)-1-methyl-4-nitro- typically involves multi-step organic reactions. One possible synthetic route includes:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.
Introduction of the carboxamide group: This step involves the reaction of the imidazole ring with a suitable carboxylic acid derivative, such as an acid chloride or an ester.
Attachment of the aminopentyl group: This can be done through nucleophilic substitution reactions using an appropriate amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Imidazole-2-carboxamide, N-(5-aminopentyl)-1-methyl-4-nitro- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a metal catalyst.
Reduction: The compound can be oxidized to form different oxidation states of the imidazole ring.
Substitution: The aminopentyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, metal catalysts (e.g., palladium on carbon).
Reduction: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Reduction of the nitro group: Formation of the corresponding amine derivative.
Oxidation of the imidazole ring: Formation of various oxidized imidazole derivatives.
Substitution reactions: Formation of substituted imidazole derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As an intermediate in the production of agrochemicals, dyes, and materials.
Wirkmechanismus
The mechanism of action of 1H-Imidazole-2-carboxamide, N-(5-aminopentyl)-1-methyl-4-nitro- would depend on its specific biological activity. Generally, imidazole derivatives can interact with various molecular targets, such as enzymes, receptors, and nucleic acids. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Imidazole-2-carboxamide: A simpler derivative without the aminopentyl and nitro groups.
1-Methylimidazole: Lacks the carboxamide, aminopentyl, and nitro groups.
4-Nitroimidazole: Contains the nitro group but lacks the carboxamide and aminopentyl groups.
Uniqueness
1H-Imidazole-2-carboxamide, N-(5-aminopentyl)-1-methyl-4-nitro- is unique due to the presence of multiple functional groups, which can impart distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
503811-31-2 |
|---|---|
Molekularformel |
C10H17N5O3 |
Molekulargewicht |
255.27 g/mol |
IUPAC-Name |
N-(5-aminopentyl)-1-methyl-4-nitroimidazole-2-carboxamide |
InChI |
InChI=1S/C10H17N5O3/c1-14-7-8(15(17)18)13-9(14)10(16)12-6-4-2-3-5-11/h7H,2-6,11H2,1H3,(H,12,16) |
InChI-Schlüssel |
KTLYKCPCLODPHM-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(N=C1C(=O)NCCCCCN)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















